![molecular formula C12H18Cl2N2O2S B222530 2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. DIDS is a membrane-impermeant anion transport inhibitor that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transport of anions across the membrane, leading to a decrease in transport activity. This compound has been shown to inhibit both the transport of anions into and out of cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, leading to a decrease in chloride transport across the cell membrane. This compound has also been shown to inhibit the activity of bicarbonate transporters, leading to a decrease in bicarbonate transport across the cell membrane. In addition, this compound has been shown to inhibit the activity of other anion transporters, including the transport of sulfate, phosphate, and organic anions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide is a useful tool for studying anion transporters in various tissues. Its ability to inhibit the activity of multiple anion transporters makes it a versatile inhibitor for studying the physiological functions of these transporters. However, this compound has some limitations. It is a membrane-impermeant inhibitor, meaning that it can only inhibit anion transporters on the extracellular side of the membrane. In addition, this compound can have off-target effects on other proteins, leading to potential complications in experimental design.
Direcciones Futuras
For research on 2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide include studying its effects on specific anion transporters, developing more potent and selective inhibitors, and investigating potential therapeutic applications.
Métodos De Síntesis
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide can be synthesized by reacting 2,4-dichloro-5-methylbenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 142-144°C.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide has been widely used in scientific research as an inhibitor of various anion transporters. It has been shown to inhibit the activity of chloride channels, bicarbonate transporters, and other anion transporters. This compound has been used to study the physiological functions of these transporters in various tissues, including the kidney, liver, and brain.
Propiedades
Fórmula molecular |
C12H18Cl2N2O2S |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18Cl2N2O2S/c1-9-7-12(11(14)8-10(9)13)19(17,18)15-5-4-6-16(2)3/h7-8,15H,4-6H2,1-3H3 |
Clave InChI |
MUCOMDCYBVKCFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCN(C)C |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



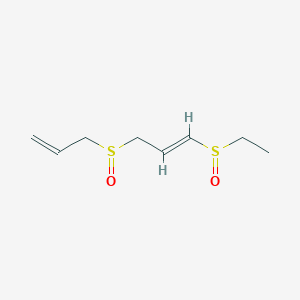
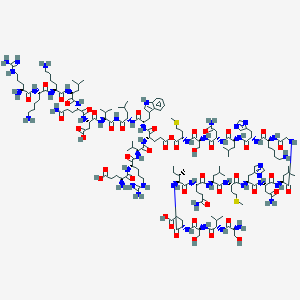
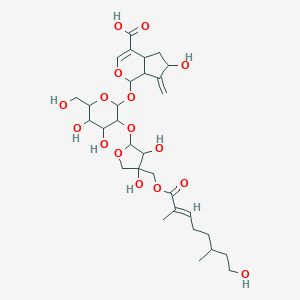
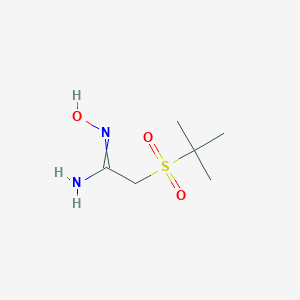
![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
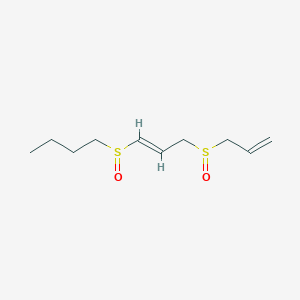
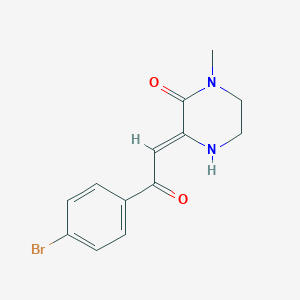
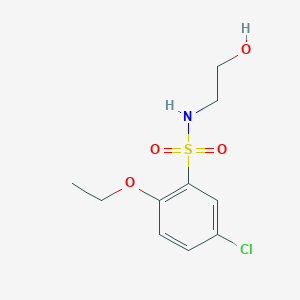
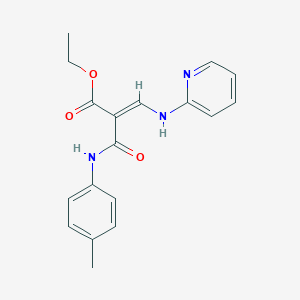
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
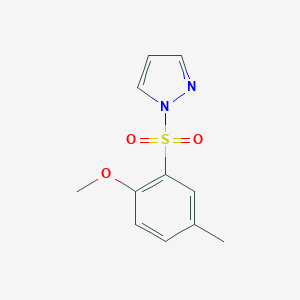
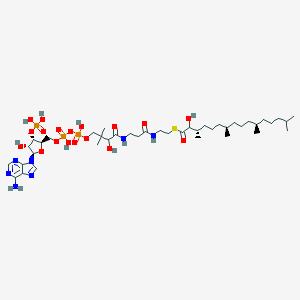
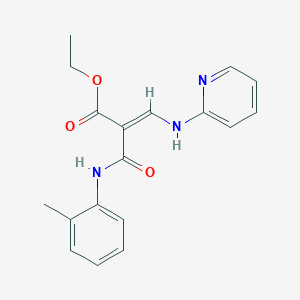
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)